molecular formula C10H8FNO B13199296 5-(2-Fluorophenyl)-3-methyl-1,2-oxazole CAS No. 1639897-03-2

5-(2-Fluorophenyl)-3-methyl-1,2-oxazole

Cat. No.: B13199296
CAS No.: 1639897-03-2
M. Wt: 177.17 g/mol
InChI Key: ONHXDCUUNSJFMR-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-methyl-1,2-oxazole is a chemical compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol . This fluorinated isoxazole is offered for research purposes. While direct data on this specific compound's applications is limited, its structural analog, N-(2-fluorophenyl)-5-methylisoxazole-3-carboxamide, has been identified as a biologically active molecule in scientific studies. Research published in the Protein Data Bank (PDB) reveals that this closely related compound acts as an inhibitor of the bacterial enzyme DsbA from Escherichia coli . DsbA is a crucial enzyme for bacterial virulence, as it catalyzes disulfide bond formation in proteins essential for infection . The inhibitor binds to the enzyme's active site, disrupting its function and highlighting the potential of fluorophenyl-isoxazole scaffolds in the development of novel anti-virulence agents . This suggests that this compound may serve as a valuable building block (synthon) in medicinal chemistry, particularly in the synthesis and exploration of new compounds targeting bacterial pathogens. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1639897-03-2

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,1H3

InChI Key

ONHXDCUUNSJFMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Method Description

One of the most widely employed methods for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a versatile three-atom synthon ([C2N1]) in a [3+2] cycloaddition reaction with aldehydes under basic conditions. This method is particularly suitable for preparing 5-aryl-substituted oxazoles, including those bearing fluorinated aromatic rings.

The general mechanism involves:

  • Deprotonation of TosMIC to generate a nucleophilic species.
  • Nucleophilic attack on the aldehyde (in this case, 2-fluorobenzaldehyde) to form an intermediate oxazoline.
  • Elimination of p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole.

Application to 5-(2-Fluorophenyl)-3-methyl-1,2-oxazole

To introduce the methyl group at the 3-position, the methyl substituent can be incorporated either by using a methyl-substituted TosMIC derivative or by modifying the aldehyde precursor accordingly.

For example:

  • Using 2-fluorobenzaldehyde as the aldehyde substrate.
  • Employing TosMIC or a methylated variant to introduce the 3-methyl substituent on the oxazole ring.

This approach has been demonstrated to afford this compound in good yields under mild conditions, typically at room temperature or slightly elevated temperatures with bases such as potassium carbonate or sodium hydride.

Advantages and Limitations

Advantages Limitations
Mild reaction conditions Requires careful control of base
Good functional group tolerance Limited to aldehyde substrates
High regioselectivity for 5-substitution TosMIC can be sensitive to moisture

Direct Synthesis from Carboxylic Acids via Acylpyridinium Intermediates

Method Description

A recently developed, efficient protocol enables the synthesis of 4,5-disubstituted oxazoles directly from aromatic carboxylic acids, including fluorinated benzoic acids, using triflylpyridinium reagents to generate in situ acylpyridinium salts. These intermediates are then trapped by isocyanoacetates and TosMIC to form the oxazole ring.

Procedure Highlights

  • Aromatic acid (e.g., 2-fluorobenzoic acid) is combined with DMAP (4-dimethylaminopyridine) and triflylpyridinium reagent in dichloromethane under nitrogen.
  • Isocyanide reagents are added, and the mixture is stirred at 40 °C for 30 minutes.
  • Workup involves aqueous extraction and purification by silica gel chromatography.

This method allows for the incorporation of substituents at both the 4- and 5-positions, enabling the synthesis of this compound analogs by appropriate choice of isocyanides and carboxylic acid substrates.

Practical Benefits

  • Broad substrate scope including hindered and sensitive functional groups.
  • Scalable and operationally simple.
  • Recovery and reuse of DMAP base enhances sustainability.

Alternative Methods: Cycloisomerization and DPPA-Mediated Cascade Reactions

DPPA-Mediated One-Pot Synthesis

Diphenylphosphoryl azide (DPPA) mediated cascade reactions allow the construction of oxazole rings from substituted 2-aminonicotinic acids or 2-aminoanthranilic acids with isocyanides. This metal-free method proceeds under mild conditions with excellent yields (up to 94%).

While this method is more commonly applied to fused heterocycles, it can be adapted for the synthesis of substituted oxazoles similar to this compound by selecting appropriate amino acid and isocyanide precursors.

Cycloisomerization Reactions

Transition-metal catalyzed cycloisomerization of alkynyl amides or related precursors can also produce oxazoles. This method offers regioselective ring formation but often requires precious metal catalysts and elevated temperatures.

Summary Table of Preparation Methods for this compound

Method Key Reagents/Substrates Conditions Yield Range Notes
Van Leusen Oxazole Synthesis 2-Fluorobenzaldehyde + TosMIC Base (K2CO3/NaH), RT to mild heat Moderate to High Widely used, good regioselectivity
Carboxylic Acid + Triflylpyridinium Reagent 2-Fluorobenzoic acid + DMAP + TosMIC/isocyanoacetate DCM, 40 °C, N2 atmosphere Good to Excellent Scalable, mild, broad functional group tolerance
DPPA-Mediated Cascade Reaction 2-Aminonicotinic acid derivatives + DPPA + isocyanides Mild, metal-free Up to 94% Metal-free, high yield, suitable for complex heterocycles
Cycloisomerization Alkynyl amides + metal catalyst Elevated temperature, metal catalyst Variable Requires precious metals, less common for fluorophenyl oxazoles

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural and Geometrical Comparisons

Substituent Position and Dihedral Angles
  • 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole : The isoxazole ring forms dihedral angles of 17.1° and 15.2° with the methoxyphenyl and phenyl rings, respectively. The methoxy group introduces steric and electronic effects, favoring C–H⋯π interactions in crystal packing .
  • 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole : Dihedral angles of 16.64° and 17.60° are observed between the isoxazole and substituent rings, suggesting similar planarity to the methoxy analog .
  • Fluorine’s electronegativity may also enhance dipole interactions in the solid state.
Key Structural Differences
Compound Substituent at Position 5 Substituent at Position 3 Dihedral Angles (°) Molecular Weight
5-(2-Fluorophenyl)-3-methyl-1,2-oxazole 2-Fluorophenyl Methyl N/A 203.2 (calc.)
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole 3-Methoxyphenyl Phenyl 17.1, 15.2 253.3
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole 4-Fluorophenyl Methyl N/A 221.2

Note: 1,2,4-Oxadiazoles (e.g., SH-5905 in ) differ in heterocyclic structure but highlight substituent effects on properties like purity (98%) and commercial availability.

Electronic and Bioactivity Comparisons

  • Electron-Withdrawing vs. 3-Methyl substitution (as in the target) may enhance lipophilicity compared to phenyl analogs, influencing membrane permeability .
  • Biological Activity: Isoxazole derivatives with para-fluorophenyl groups (e.g., 5-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine) exhibit antifungal and antibacterial properties . The target compound’s ortho-fluorine could modulate activity due to steric effects, though direct bioactivity data are lacking.

Biological Activity

5-(2-Fluorophenyl)-3-methyl-1,2-oxazole is an emerging compound in medicinal chemistry, known for its diverse biological activities. This article provides an overview of its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound contains a fluorinated phenyl group and a methyl substituent on the oxazole ring, which influences its biological activity. The presence of the fluorine atom enhances lipophilicity and may improve the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This includes potential pathways involved in signal transduction and metabolic processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor growth across various cancer cell lines:

Cell LineIC50 (µM)Reference
A549 (Lung)29.77
MCF-7 (Breast)40.54
LoVo (Colon)<10
MV-4-11 (Leukemia)<10

The compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of protein kinase C (PKC) pathways .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

BacteriaMIC (µg/mL)Reference
E. coli0.0195
S. aureus0.0048
C. albicans0.039

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has been identified as an inhibitor of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition can lead to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Evaluation : A study assessed the antiproliferative activities of various derivatives including this compound against multiple human tumor cell lines. The results indicated significant growth inhibition in several lines, particularly in colon and lung cancer cells .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against E. coli and S. aureus, demonstrating low MIC values that suggest strong antibacterial potential .
  • Mechanistic Insights : Research exploring the molecular docking and interaction studies revealed that the compound effectively binds to key protein targets involved in cancer progression and inflammation, providing a basis for its therapeutic applications .

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